molecular formula C5H4FNO B1302948 2-Fluoro-6-hydroxypyridine CAS No. 50543-23-2

2-Fluoro-6-hydroxypyridine

Cat. No. B1302948
CAS RN: 50543-23-2
M. Wt: 113.09 g/mol
InChI Key: AJRUXHIEYSYRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-hydroxypyridine is a fluorinated pyridine derivative that has garnered interest due to its potential applications in various chemical syntheses and pharmaceuticals. The compound is characterized by the presence of a fluorine atom and a hydroxyl group on the pyridine ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of fluoropyridines, including 2-fluoro-6-hydroxypyridine, can be achieved through fluorodenitration reactions mediated by tetrabutylammonium fluoride (TBAF) under mild conditions. This method is applicable to 2- or 4-nitro-substituted pyridines and allows for the synthesis of hydroxy- and methoxypyridines as well . Additionally, 2-fluoropyridine can be aminated using acetamidine hydrochloride without a catalyst, leading to the formation of 2-aminopyridine derivatives . Another approach involves the synthesis of 2-amino-5-fluoropyridines through a palladium-catalyzed amination sequence, starting from anisyl(2-bromopyridinyl)iodonium triflate .

Molecular Structure Analysis

The molecular structure of 2-fluoro-6-hydroxypyridine is not directly discussed in the provided papers. However, the structure of a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide, has been reported to be almost planar with an intramolecular hydrogen bond forming a six-membered ring . This suggests that the presence of fluorine and hydroxyl groups can influence the planarity and hydrogen bonding patterns in such heterocyclic compounds.

Chemical Reactions Analysis

Fluoropyridines can undergo various chemical reactions due to the presence of the fluorine atom, which is a strong electron-withdrawing group. For instance, the fluorination of 2-aminopyridines and pyridin-2(1H)-ones can be achieved with high regioselectivity, indicating that the fluorine atom can direct further substitution on the pyridine ring . Moreover, the synthesis of 4-fluoropyridines from 2-fluoroallylic alcohols involves a series of rearrangements and cyclopropanation, followed by oxidative aromatization, demonstrating the complex reactivity of fluorinated pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-6-hydroxypyridine are influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating effects of the hydroxyl group. These substituents can affect the acidity, basicity, and overall reactivity of the molecule. While the specific properties of 2-fluoro-6-hydroxypyridine are not detailed in the provided papers, it can be inferred that the compound would exhibit unique properties that make it suitable for use in various chemical transformations and as an intermediate in pharmaceutical synthesis .

Scientific Research Applications

Fluorinated pyridines are of interest due to their unique physical, chemical, and biological properties, which are influenced by the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

The synthesis of fluoropyridines is a challenging problem and various methods for the preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are being researched .

Fluoropyridines are also being explored for their potential as imaging agents for various biological applications . In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .

Safety And Hazards

When handling 2-Fluoro-6-hydroxypyridine, it is advised to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

2-Fluoro-6-hydroxypyridine and other pyridine derivatives are important structural motifs found in numerous bioactive molecules. They have a wide range of applications in the field of medicinal and agricultural chemistry . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

6-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRUXHIEYSYRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376542
Record name 2-Fluoro-6-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-hydroxypyridine

CAS RN

50543-23-2
Record name 2-Fluoro-6-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-6-hydroxypyridine
Reactant of Route 2
2-Fluoro-6-hydroxypyridine
Reactant of Route 3
2-Fluoro-6-hydroxypyridine
Reactant of Route 4
Reactant of Route 4
2-Fluoro-6-hydroxypyridine
Reactant of Route 5
2-Fluoro-6-hydroxypyridine
Reactant of Route 6
2-Fluoro-6-hydroxypyridine

Citations

For This Compound
8
Citations
L Debien, B Quiclet-Sire, SZ Zard - Accounts of Chemical …, 2015 - ACS Publications
… The 2-fluoropyridoxyl radical 46 resulting from the fragmentation is mostly converted into 2-fluoro-6-hydroxypyridine (49) (Scheme 8). The former is a stabilized species that is unlikely to …
Number of citations: 69 pubs.acs.org
MG Braun, B Quiclet-Sire, SZ Zard - Journal of the American …, 2011 - ACS Publications
… The latter is mostly converted into 2-fluoro-6-hydroxypyridine (9). The (E)-alkene is the major and, in some favorable cases, the sole geometrical isomer. This indicates that β-elimination …
Number of citations: 47 pubs.acs.org
B Quiclet-Sire, SZ Zard - Synlett, 2017 - thieme-connect.com
… In this sequence, the fluoropyridoxyl radical 75 does not propagate the chain but is mostly converted into 2-fluoro-6-hydroxypyridine. It is therefore necessary to use stoichiometric …
Number of citations: 12 www.thieme-connect.com
S Mishra, A Ghosh, K Sarker, A Saha… - Annals of the Romanian …, 2021 - annalsofrscb.ro
… -fluoro-4-hydroxypyridine-2-sulfonamido)-5-oxopentanoic acid (D-1), 5-amino-2-(3-(aminomethyl)furan2-sulfonamido)-5-oxopentanoic acid (D-2), 5-amino-2-(2-fluoro-6-hydroxypyridine…
Number of citations: 1 www.annalsofrscb.ro
P Salomon - pastel.hal.science
… Ici, le radical de 2-fluoro-6-hydroxypyridine issu de la fragmentation ne propage pas la chaîne et il convient donc d’utiliser l’amorceur en quantité stœchiométrique. Les substrats sont …
Number of citations: 0 pastel.hal.science
P Salomon - 2014 - pastel.hal.science
… Ici, le radical de 2-fluoro-6-hydroxypyridine issu de la fragmentation ne propage pas la chaîne et il convient donc d’utiliser l’amorceur en quantité stœchiométrique. Les substrats sont …
Number of citations: 4 pastel.hal.science
R Heng - 2010 - pastel.archives-ouvertes.fr
L'objectif de cette thèse était de démontrer tout le potentiel de la chimie radicalaire des xanthates dans la fonctionnalisation et la synthèse de système cycliques et polycliques variés. Il …
Number of citations: 8 pastel.archives-ouvertes.fr
R Guignard - 2013 - pastel.archives-ouvertes.fr
Cette thèse traite essentiellement de différents aspects de la chimie radicalaire du groupement xanthate. Le premier chapitre est une introduction à la chimie radicalaire générale puis …
Number of citations: 7 pastel.archives-ouvertes.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.